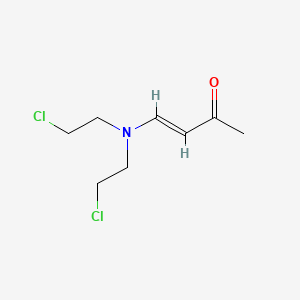

4-(Bis(2-chloroethyl)amino)-3-buten-2-one

Description

Structure

3D Structure

Properties

CAS No. |

54139-52-5 |

|---|---|

Molecular Formula |

C8H13Cl2NO |

Molecular Weight |

210.10 g/mol |

IUPAC Name |

(E)-4-[bis(2-chloroethyl)amino]but-3-en-2-one |

InChI |

InChI=1S/C8H13Cl2NO/c1-8(12)2-5-11(6-3-9)7-4-10/h2,5H,3-4,6-7H2,1H3/b5-2+ |

InChI Key |

HYPUWAYVEZCBKH-GORDUTHDSA-N |

Isomeric SMILES |

CC(=O)/C=C/N(CCCl)CCCl |

Canonical SMILES |

CC(=O)C=CN(CCCl)CCCl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 4 Bis 2 Chloroethyl Amino 3 Buten 2 One

Strategies for the Construction of the 3-Buten-2-one Backbone

The 3-buten-2-one moiety, also known as methyl vinyl ketone, is the simplest example of an enone. hmdb.ca Its synthesis and the construction of substituted analogues are well-established in organic chemistry.

The Knoevenagel condensation is a versatile and widely employed method for forming carbon-carbon bonds, particularly in the synthesis of α,β-unsaturated carbonyl compounds. purechemistry.orgtaylorandfrancis.com The reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield the final conjugated product. wikipedia.orgmerckmillipore.com

The general mechanism proceeds in three main steps:

Deprotonation: A basic catalyst removes a proton from the active methylene compound (a compound with a CH2 group flanked by two electron-withdrawing groups, like a malonic ester) to form a highly nucleophilic enolate ion. purechemistry.orgjk-sci.com

Nucleophilic Addition: The enolate ion attacks the carbonyl carbon of an aldehyde or ketone, forming a new carbon-carbon bond and creating a β-hydroxy carbonyl intermediate. merckmillipore.com

Elimination: The intermediate undergoes dehydration, eliminating a molecule of water to form the α,β-unsaturated product. wikipedia.org

Weakly basic amines such as piperidine are often used as catalysts to avoid the self-condensation of the aldehyde or ketone starting material. wikipedia.orgjk-sci.com To construct a 3-buten-2-one backbone, a Knoevenagel-type reaction could theoretically involve the condensation of acetone with formaldehyde or a formaldehyde equivalent, though other routes are more common for this specific simple enone. For substituted analogues, the reaction is highly effective. For instance, 2-methoxybenzaldehyde can react with thiobarbituric acid in the presence of piperidine to form the corresponding enone. wikipedia.org

Table 1: Catalysts and Conditions for Knoevenagel Condensation This table is interactive. Users can sort columns by clicking on the headers.

| Catalyst Type | Examples | Typical Solvents | Conditions | Reference |

|---|---|---|---|---|

| Basic Amines | Piperidine, Pyridine | Ethanol, Toluene | Reflux | wikipedia.org |

| Amine Salts | Piperidinium acetate | Benzene | Azeotropic removal of water | N/A |

| Lewis Acids | TiCl₄/Et₃N, ZnCl₂ | Dichloromethane | Room Temperature or below | jk-sci.com |

| Solid Catalysts | Layered double hydroxides | Solvent-free or various | Microwave, Ultrasound | taylorandfrancis.commerckmillipore.com |

Alternative Olefinic Ketone Synthesis Routes

Beyond the Knoevenagel condensation, several other established methods can be used to synthesize α,β-unsaturated ketones.

Aldol Condensation: This reaction involves the base- or acid-catalyzed reaction between two carbonyl compounds (aldehydes or ketones) to form a β-hydroxy carbonyl compound, which can then be dehydrated to yield the enone. This is a fundamental method for constructing the 3-buten-2-one framework.

Wittig Reaction and Horner-Wadsworth-Emmons (HWE) Reaction: These reactions are powerful methods for forming alkenes. A ketone can be reacted with a phosphorus ylide (in the Wittig reaction) or a phosphonate carbanion (in the HWE reaction) to form the desired C=C double bond with high regioselectivity and, often, stereoselectivity.

Oxidation of Allylic Alcohols: The 3-buten-2-one backbone can be prepared by the oxidation of the corresponding allylic alcohol, 4-triisopropylsilyl-3-butyn-2-ol, using an oxidizing agent like manganese dioxide (MnO₂). orgsyn.org

Olefin Metathesis: Carbonyl-olefin metathesis represents a modern approach where a carbonyl group and an olefin can be directly converted into a new metathesis product, such as a cyclic enol ether, using reagents like the Tebbe or Petasis reagent. nih.gov

Oxidative Cleavage of Alkenes: In some cases, the desired ketone can be formed through the oxidative cleavage of a larger alkene using reagents like ozone (ozonolysis) or osmium tetroxide (OsO₄) in combination with an oxidant like oxone. organic-chemistry.org

Integration of the Bis(2-chloroethyl)amino Moiety

The bis(2-chloroethyl)amino group is the pharmacophore of nitrogen mustards, a class of bifunctional alkylating agents. wikipedia.org Its incorporation into a molecule requires the synthesis of the amine precursor followed by a coupling reaction.

The common precursor for the nitrogen mustard moiety is bis(2-chloroethyl)amine (B1207034), which is typically prepared and handled as its more stable hydrochloride salt. scimplify.com A standard laboratory synthesis involves the reaction of diethanolamine with a chlorinating agent, most commonly thionyl chloride (SOCl₂). chemicalbook.com

The reaction proceeds as follows:

Diethanolamine is dissolved or suspended in a suitable solvent like dichloroethane.

Thionyl chloride is added, leading to the substitution of the hydroxyl groups with chlorine atoms.

The mixture is refluxed to drive the reaction to completion.

After quenching any excess reagent, the solvent is removed under vacuum to yield the white, crystalline bis(2-chloroethyl)amine hydrochloride in high yield. chemicalbook.com

This precursor is a key intermediate in the synthesis of numerous chemotherapeutic agents. scimplify.com

Table 2: Reagents for Bis(2-chloroethyl)amine Synthesis This table is interactive. Users can sort columns by clicking on the headers.

| Starting Material | Chlorinating Agent | Solvent | Product | Reference |

|---|---|---|---|---|

| Diethanolamine | Thionyl Chloride (SOCl₂) | Dichloroethane | Bis(2-chloroethyl)amine hydrochloride | chemicalbook.com |

| Diethanolamine | Phosphorus Oxychloride (POCl₃) | N/A | Bis(2-chloroethyl)amine hydrochloride | N/A |

Coupling Reactions for Nitrogen Mustard Incorporation

The final step in the synthesis of 4-(bis(2-chloroethyl)amino)-3-buten-2-one is the covalent attachment of the nitrogen mustard group to the 3-buten-2-one backbone. This is typically achieved through a nucleophilic substitution or condensation reaction. The nitrogen atom of bis(2-chloroethyl)amine is nucleophilic and can react with an electrophilic carbon on the butenone precursor.

A plausible synthetic strategy involves the reaction of bis(2-chloroethyl)amine with a 4-substituted-3-buten-2-one, where the substituent is a good leaving group (e.g., a halide like Cl or Br) or a group that can be displaced (e.g., hydroxyl). The reaction is analogous to a vinylogous substitution or a Michael addition followed by elimination. For example, the synthesis of other nitrogen mustard derivatives, such as melphalan (B128) (4-[bis(2-chloroethyl)amino]-L-phenylalanine), involves reacting a protected phenylalanine intermediate with ethylene oxide, followed by chlorination of the resulting di-hydroxyethyl groups with phosphorous oxychloride. asianpubs.org This highlights a common strategy of forming the N-di(hydroxyethyl) intermediate first, followed by chlorination.

An alternative direct coupling could involve the condensation of bis(2-chloroethyl)amine hydrochloride with a carbonyl compound, such as 4-oxobutanoic acid or a related precursor, under conditions that favor the formation of the enamine structure.

Control of Stereochemical Outcomes in Synthesis

The double bond in this compound can exist as either the (E) or (Z) stereoisomer. The PubChem database entry for this compound specifies the (E)-isomer, which is generally the more thermodynamically stable configuration for α,β-unsaturated ketones due to reduced steric hindrance between the substituents on the double bond. nih.gov

Control over the E/Z ratio is often determined during the synthesis of the α,β-unsaturated backbone.

In Knoevenagel condensations , while an initial mixture of isomers may form, the reaction conditions can often be tuned to favor the formation of the more stable isomer through equilibration. wikipedia.org

Wittig and HWE reactions offer a higher degree of stereochemical control. The use of stabilized ylides or specific HWE reagents and reaction conditions (e.g., choice of base and solvent) can strongly favor the formation of the (E)-isomer.

Post-synthetic isomerization, for example through photochemical methods or acid/base catalysis, can also be employed to convert a mixture of isomers into the desired single stereoisomer.

Ensuring the correct stereochemistry is crucial as the geometric shape of the molecule can significantly influence its properties and interactions.

Isolation and Purification Techniques for Synthetic Intermediates

The primary intermediate in the proposed synthesis of this compound from 4,4-dimethoxy-2-butanone is the initial adduct formed from the condensation of the amine with the ketone before the complete elimination of both methoxy groups. However, this intermediate is often not isolated and the reaction is typically carried out as a one-pot synthesis to the final product.

Should isolation of any intermediate be necessary, standard techniques such as column chromatography on silica gel or alumina would be employed. The choice of eluent would depend on the polarity of the intermediate. Given the presence of the amine and potentially a hydroxyl or methoxy group, a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (such as ethyl acetate or dichloromethane) would likely be effective.

The final product, this compound, is an enaminone. The purification of enaminones can often be achieved through several methods:

Crystallization/Recrystallization: If the product is a solid at room temperature, crystallization from a suitable solvent system is a common and effective method for purification. The choice of solvent is critical and is determined empirically to find a system where the compound is soluble at elevated temperatures but sparingly soluble at lower temperatures. Common solvents for recrystallization of moderately polar organic compounds include ethanol, isopropanol, ethyl acetate, or mixtures of these with less polar solvents like hexanes.

Column Chromatography: This is a versatile technique for purifying liquid or solid compounds. For enaminones, which can be sensitive to acidic conditions, neutral or basic alumina is sometimes preferred over silica gel to avoid degradation of the product. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is typically used to separate the desired compound from unreacted starting materials and byproducts.

Distillation: If the enaminone is a liquid with sufficient thermal stability, vacuum distillation can be used for purification. This method is particularly useful for removing non-volatile impurities.

The selection of the most appropriate purification technique depends on the physical state of the product (solid or liquid), its stability, and the nature of the impurities present.

Table 2: Potential Purification Techniques for this compound

| Technique | Principle | Applicability | Key Considerations |

| Recrystallization | Differential solubility at varying temperatures | Solid products | Choice of solvent is crucial for good recovery and purity. |

| Column Chromatography | Differential adsorption on a stationary phase | Solid and liquid products | Choice of stationary phase (silica, alumina) and eluent system is critical. Potential for product degradation on acidic media. |

| Vacuum Distillation | Separation based on boiling points at reduced pressure | Thermally stable liquid products | Requires the compound to be volatile and stable at the distillation temperature. |

Following purification, the identity and purity of this compound would be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The IUPAC name for the likely major isomer is (E)-4-[bis(2-chloroethyl)amino]but-3-en-2-one. nih.gov

Chemical Reactivity and Mechanistic Investigations of 4 Bis 2 Chloroethyl Amino 3 Buten 2 One

Electrophilic Reactivity of the Nitrogen Mustard Moiety

The bis(2-chloroethyl)amino group is the defining feature of nitrogen mustards, a class of potent alkylating agents. wikipedia.org Their reactivity stems from the ability of the nitrogen atom to participate in an intramolecular substitution reaction, leading to a highly electrophilic intermediate.

Under physiological or neutral pH conditions, the nitrogen mustard moiety undergoes a spontaneous, first-order intramolecular cyclization. biointerfaceresearch.com The lone pair of electrons on the tertiary amine nitrogen acts as an internal nucleophile, attacking one of the β-carbon atoms and displacing a chloride ion. biointerfaceresearch.comagnesscott.org This process results in the formation of a strained, three-membered heterocyclic cation known as an aziridinium (B1262131) ion. wikipedia.org

This cyclization is the rate-determining step in the alkylation sequence and transforms the relatively stable parent molecule into a highly reactive electrophilic species. The formation of the aziridinium ion is a key mechanistic feature of all classical nitrogen mustards. ptfarm.pl A second cyclization can occur after the first alkylation event, allowing the molecule to act as a bifunctional or cross-linking agent. agnesscott.org

Table 1: Key Steps in Aziridinium Ion Formation

| Step | Description | Intermediate/Product |

| 1 | Intramolecular nucleophilic attack by the amine nitrogen on the β-carbon. | Transition State |

| 2 | Displacement of the chloride leaving group. | Aziridinium Ion + Cl⁻ |

The generated aziridinium ion is a powerful electrophile due to the significant ring strain and the positive charge on the nitrogen atom. It reacts readily with a wide range of biological and chemical nucleophiles. wikipedia.orgagnesscott.org The reaction proceeds via nucleophilic ring-opening of the aziridinium intermediate.

In a biological context, the primary targets are nucleophilic sites on DNA bases. ptfarm.pl The N7 atom of guanine (B1146940) is the most frequent site of alkylation by nitrogen mustards. biointerfaceresearch.comnih.gov Other potential sites of attack on DNA include the N1 and N3 positions of adenine (B156593) and the N3 position of cytosine. nih.gov Because the molecule possesses two chloroethyl groups, it can undergo this sequence twice, enabling it to form covalent links with two separate nucleophiles. This can result in the formation of DNA interstrand cross-links, which are critical lesions that can inhibit DNA replication and transcription. wikipedia.orgptfarm.pl Besides nucleic acids, the aziridinium ion can also alkylate nucleophilic functional groups found in proteins, such as sulfhydryl (thiol) groups on cysteine residues. ptfarm.pl

Table 2: Relative Reactivity of Biological Nucleophiles with Nitrogen Mustard Aziridinium Ions

| Nucleophile | Site of Attack | Relative Reactivity |

| Guanine | N7 | High |

| Adenine | N1, N3 | Moderate |

| Cytosine | N3 | Moderate |

| Cysteine | Sulfhydryl Group | Moderate to High |

| Water | Oxygen | Low (Hydrolysis) |

Electrophilic Reactivity of the α,β-Unsaturated Ketone

The second reactive site within 4-(bis(2-chloroethyl)amino)-3-buten-2-one is the α,β-unsaturated ketone functionality. This system is a classic Michael acceptor, susceptible to conjugate addition reactions. wikipedia.orgorganic-chemistry.org

The Michael addition, or conjugate 1,4-addition, involves the attack of a nucleophile (the Michael donor) on the β-carbon of the α,β-unsaturated system. wikipedia.orgyoutube.com This reaction is a versatile method for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net A wide variety of soft nucleophiles can participate in this reaction. Notable examples include:

Thiols: Biological thiols, such as the cysteine residue in glutathione (B108866), are particularly effective nucleophiles for Michael addition reactions.

Amines: Primary and secondary amines can also act as Michael donors in a process known as aza-Michael addition. youtube.comresearchgate.net

Carbanions: Stabilized carbanions, such as those derived from malonates or β-ketoesters, readily undergo Michael addition. organic-chemistry.org

The reaction proceeds by the nucleophile adding to the electron-deficient β-carbon, which pushes the π-electrons through the conjugated system to form a resonance-stabilized enolate intermediate. wikipedia.org Subsequent protonation of this enolate, typically at the α-carbon, yields the final 1,4-adduct.

The electrophilicity of the β-carbon in the enone system is a direct consequence of resonance. The electron-withdrawing carbonyl group pulls electron density from the conjugated double bond, creating a partial positive charge on the β-carbon. This delocalization is depicted by the resonance structures of the α,β-unsaturated ketone.

Interplay Between the Dual Electrophilic Centers

The presence of two distinct electrophilic sites within the same molecule raises questions about their relative reactivity and potential for synergistic interactions. The compound can be viewed as a "dual-action" alkylating agent, capable of reacting with nucleophiles via two different mechanisms: aziridinium ion formation/ring-opening and Michael addition.

The selectivity of a given nucleophile for one center over the other would be governed by several factors, including the nucleophile's hardness or softness (HSAB theory), steric hindrance at each reactive site, and the specific reaction conditions.

The aziridinium ion is a potent, hard electrophile, readily attacked by a variety of nucleophiles.

The β-carbon of the enone is a softer electrophilic center, preferentially targeted by soft nucleophiles like thiols.

It is plausible that the molecule could engage in a sequential alkylation process. For instance, a soft nucleophile like a thiol could first react via Michael addition at the β-carbon. Subsequently, the still-intact nitrogen mustard moiety could undergo cyclization and alkylate a second nucleophile. Conversely, the initial reaction could occur at the nitrogen mustard site, leaving the α,β-unsaturated system available for a later conjugate addition. This dual reactivity allows for the potential to cross-link different types of nucleophiles or to target multiple sites within a single macromolecule.

pH and Solvent Effects on Chemical Transformation Pathways

The chemical transformation of this compound is anticipated to be significantly influenced by both pH and the surrounding solvent environment. The primary reactive sites within the molecule are the bis(2-chloroethyl)amino moiety, the carbon-carbon double bond of the butenone system, and the carbonyl group.

The bis(2-chloroethyl)amino group is a defining feature of nitrogen mustards and is known to undergo intramolecular cyclization to form a highly reactive aziridinium ion. This process is the rate-determining step for the alkylating activity of this class of compounds. The rate of this cyclization is dependent on the nucleophilicity of the nitrogen atom.

Influence of pH:

Acidic Conditions (Low pH): In an acidic medium, the nitrogen atom of the amino group is likely to be protonated. This protonation would decrease the nucleophilicity of the nitrogen, thereby inhibiting the formation of the aziridinium ion and reducing the compound's alkylating potential. The enone system may also be susceptible to acid-catalyzed hydration or other addition reactions.

Neutral to Alkaline Conditions (Higher pH): Under neutral or alkaline conditions, the nitrogen atom is deprotonated and thus more nucleophilic. This would facilitate the intramolecular cyclization to form the aziridinium ion, leading to subsequent reactions with nucleophiles. The enone system could undergo Michael addition reactions, particularly with softer nucleophiles.

Influence of Solvent:

The choice of solvent is expected to play a crucial role in the reaction pathways of this compound.

Polar Protic Solvents (e.g., water, ethanol): These solvents can solvate both the ground state and the transition state of the aziridinium ion formation. Their ability to hydrogen bond could influence the rate of cyclization. Water, acting as a nucleophile, can also lead to the hydrolysis of the chloroethyl groups, forming the corresponding diol derivative, which is generally less reactive.

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents would also solvate the charged intermediates but would not participate as nucleophiles in hydrolysis. The reaction kinetics in these solvents would differ from those in protic solvents.

Nonpolar Solvents (e.g., hexane, toluene): In nonpolar solvents, the formation of the charged aziridinium intermediate would be disfavored, potentially slowing down the alkylation reactions significantly.

A hypothetical representation of the pH and solvent effects is presented in the table below.

| Condition | Expected Primary Transformation Pathway | Rationale |

| Low pH | Inhibition of aziridinium ion formation; potential for acid-catalyzed reactions at the enone. | Protonation of the nitrogen atom reduces its nucleophilicity. |

| Neutral pH | Formation of aziridinium ion, leading to alkylation or hydrolysis. | Unprotonated nitrogen is sufficiently nucleophilic for intramolecular cyclization. |

| High pH | Enhanced formation of aziridinium ion; potential for base-catalyzed reactions. | Deprotonation ensures high nucleophilicity of the nitrogen atom. |

| Polar Protic Solvent | Solvation of intermediates; potential for solvolysis (e.g., hydrolysis). | Solvent can stabilize charged species and act as a nucleophile. |

| Polar Aprotic Solvent | Solvation of intermediates without direct participation in solvolysis. | Solvent stabilizes charged species but is not a strong nucleophile. |

| Nonpolar Solvent | Reduced rate of aziridinium ion formation. | Lack of stabilization for charged intermediates. |

Reaction Kinetics and Thermodynamic Considerations

A comprehensive understanding of the reaction kinetics and thermodynamics of this compound would be essential for predicting its stability and reactivity under various conditions.

Reaction Kinetics:

The kinetics of the transformation of this compound would likely follow a multi-step mechanism. The initial and often rate-limiting step for its alkylating activity is the intramolecular cyclization to form the aziridinium ion. This is a first-order reaction, with the rate being dependent on the concentration of the nitrogen mustard itself.

Aziridinium Ion Formation (k₁): this compound → Aziridinium ion + Cl⁻

Nucleophilic Attack (k₂): Aziridinium ion + Nu⁻ → Alkylated Product

The rate constants (k₁ and k₂) would be influenced by temperature, solvent, and pH, as discussed previously. An Arrhenius plot could be used to determine the activation energy (Ea) for the formation of the aziridinium ion, providing insight into the temperature dependence of the reaction rate.

Thermodynamic Considerations:

The thermodynamics of the reactions of this compound would govern the position of equilibrium and the spontaneity of the various possible transformations.

Aziridinium Ion Formation: The formation of the aziridinium ion is an equilibrium process. While the aziridinium ion is highly reactive, its formation from the neutral molecule involves the breaking of a carbon-chlorine bond and the formation of a carbon-nitrogen bond within a strained three-membered ring. The Gibbs free energy change (ΔG) for this step would be a key determinant of the compound's reactivity.

Alkylation Reactions: The subsequent reaction of the aziridinium ion with a nucleophile is typically a highly exothermic and exergonic process, driven by the relief of ring strain in the aziridinium ion and the formation of a stable covalent bond with the nucleophile.

Hydrolysis: The hydrolysis of the chloroethyl groups to form the corresponding diol is also a thermodynamically favorable process.

A hypothetical table of thermodynamic parameters is provided below. These values are illustrative and not based on experimental data for the specific compound.

| Reaction | Enthalpy Change (ΔH) | Entropy Change (ΔS) | Gibbs Free Energy Change (ΔG) |

| Aziridinium Ion Formation | Endothermic | Positive | Slightly Positive/Negative (depends on conditions) |

| Reaction with Nucleophile | Exothermic | Variable | Negative (spontaneous) |

| Hydrolysis | Exothermic | Positive | Negative (spontaneous) |

Further experimental research, including spectroscopic studies (NMR, IR), mass spectrometry, and computational modeling, is necessary to fully elucidate the chemical reactivity and mechanistic details of this compound.

Structure Reactivity Relationship Srr Studies of 4 Bis 2 Chloroethyl Amino 3 Buten 2 One and Its Analogs

Impact of Substituent Modifications on Reactivity and Selectivity

The electronic nature of the substituent on the nitrogen atom directly influences the nucleophilicity of the nitrogen itself. Electron-donating groups (EDGs) increase the electron density on the nitrogen, which can enhance its ability to displace one of the chloroethyl groups to form the aziridinium (B1262131) ion. Conversely, electron-withdrawing groups (EWGs) decrease the nitrogen's nucleophilicity, thus slowing down the rate of activation.

For analogs of 4-(bis(2-chloroethyl)amino)-3-buten-2-one, replacing the methyl group on the butenone chain with other aliphatic or aromatic substituents would alter the electronic character of the enamine system. Studies on other chemical systems have demonstrated that EDGs on a phenyl ring, for example, can accelerate reactions by stabilizing developing positive charges in the transition state. rsc.org In the context of the nitrogen mustard, an EDG would be expected to increase the rate of aziridinium ion formation. In contrast, a strong EWG would decrease this rate. This principle allows for the fine-tuning of the compound's reactivity and half-life in a biological environment.

Table 1: Predicted Electronic Effects of Substituents on the Reactivity of Analogs This table presents hypothetical data based on established chemical principles for illustrative purposes.

| Substituent (R in -C(O)-R) | Electronic Effect | Predicted Impact on Aziridinium Ion Formation Rate |

|---|---|---|

| -CH₃ (Methyl) | Weakly Electron-Donating | Baseline |

| -C₂H₅ (Ethyl) | Electron-Donating | Increase |

| -OCH₃ (Methoxy) | Strongly Electron-Donating | Significant Increase |

| -Ph (Phenyl) | Can be Withdrawing or Donating (Resonance) | Variable |

| -Ph-NO₂ (Nitrophenyl) | Strongly Electron-Withdrawing | Significant Decrease |

Steric effects, which relate to the size and spatial arrangement of atoms, can also significantly influence reaction rates. nsf.gov In the case of this compound and its analogs, bulky substituents near the nitrogen atom or on the butenone chain can create steric hindrance. This hindrance can impede the intramolecular cyclization required to form the aziridinium ion. Furthermore, it can obstruct the approach of the activated electrophile to its target nucleophile on a macromolecule like DNA.

Conformational Analysis and Molecular Flexibility

The structure of this compound is not static; it possesses considerable molecular flexibility. The single bonds within the bis(2-chloroethyl)amino group and the butenone chain allow for rotation, meaning the molecule can exist in numerous conformations. This flexibility is critical for its biological activity, as it allows the molecule to adopt a conformation suitable for the formation of the aziridinium intermediate and for subsequent interaction with its biological target.

Conformational analyses of related cyclic nitrogen mustards have revealed complex equilibria between different conformations, such as chair-chair and chair-twist-boat forms. nih.gov The position of this equilibrium can be shifted by the nature of the substituents on the molecule. For an acyclic molecule like this compound, while the conformations are not as rigidly defined as in a cyclic system, the same principles apply. The relative orientation of the two chloroethyl arms and the butenone substituent is subject to constant change. This dynamic nature ensures that the reactive chloroethyl groups can become properly oriented for the intramolecular reaction, a necessary first step for its alkylating activity.

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

Quantitative Structure-Reactivity Relationships (QSRR) are modeling techniques used to correlate variations in the chemical structure of a series of compounds with changes in their measured reactivity. nih.gov For a series of analogs of this compound, a QSRR model could be developed to predict their alkylating potential.

Such a model would involve calculating a set of molecular descriptors for each analog and then using statistical methods to find a mathematical equation linking these descriptors to an experimental measure of reactivity (e.g., the rate constant for reaction with a model nucleophile). Key descriptors for nitrogen mustards would likely include:

Electronic Descriptors: Parameters like Hammett or Taft constants (σ, σ*) quantify the electron-donating or -withdrawing ability of substituents.

Steric Descriptors: Molar refractivity (MR) or Taft steric parameters (Es) can be used to quantify the bulkiness of substituents.

Lipophilicity Descriptors: The partition coefficient (logP) measures the compound's affinity for fatty versus aqueous environments, which affects its ability to cross cell membranes.

By establishing a statistically significant correlation, a QSRR model can be a powerful tool for predicting the reactivity of new, unsynthesized analogs, thereby guiding the design of compounds with desired activity profiles.

Table 2: Common Descriptors in QSRR Models for Nitrogen Mustard Analogs

| Descriptor Type | Example Parameter | Property Measured | Expected Influence on Reactivity |

|---|---|---|---|

| Electronic | Hammett Constant (σ) | Electron-donating/withdrawing character | Positive σ (withdrawing) generally decreases reactivity |

| Steric | Taft Steric Parameter (Es) | Bulkiness of substituent | More negative Es (bulkier) generally decreases reactivity |

| Lipophilicity | LogP | Hydrophobicity/Hydrophilicity | Influences transport to target site; no direct universal effect on chemical reactivity |

Regioselectivity and Chemoselectivity in Complex Reaction Environments

In a complex biological system, a reactive molecule encounters a vast array of potential reaction partners. Chemoselectivity refers to the preference of a reagent to react with one functional group over another, while regioselectivity refers to its preference for reacting at one position on a molecule over another.

The bis(2-chloroethyl)amino group is a powerful alkylating agent that displays high chemoselectivity for nucleophilic sites. mhmedical.com The primary targets are electron-rich atoms such as nitrogen, oxygen, and sulfur found in biomolecules. nih.govmhmedical.com While it can react with amino acids and other molecules, its significant biological effects are attributed to its reactions with DNA. nih.gov

The regioselectivity of nitrogen mustards in their reaction with DNA is well-documented. Studies with the related compound chlorambucil (B1668637) have shown that alkylation occurs at specific atomic sites on the DNA bases. nih.gov The most reactive site is typically the N7 position of guanine (B1146940). biointerfaceresearch.comoncohemakey.com Other sites of reaction include the N1 and N3 positions of adenine (B156593) and the N3 position of cytosine. biointerfaceresearch.comnih.gov This preference for certain atoms over others demonstrates the high regioselectivity of the activated aziridinium ion. The ability to form interstrand cross-links, for example between the N7 positions of two different guanine bases, is a hallmark of these bifunctional agents and a key determinant of their biological activity. eurekaselect.comresearchgate.net

Molecular Interactions with Biological Systems: Mechanistic Insights

DNA Alkylation Profile and Adduct Formation Mechanisms

The primary cytotoxic mechanism of compounds containing the bis(2-chloroethyl)amine (B1207034) group involves the alkylation of DNA. This process is initiated by the intramolecular cyclization of one of the 2-chloroethyl side chains, forming a highly reactive and unstable aziridinium (B1262131) ion. This cation is a potent electrophile that readily reacts with nucleophilic sites on DNA bases.

Specificity for DNA Bases and Nucleotide Sequences

The alkylation of DNA by nitrogen mustards is not random, showing a clear preference for specific nucleophilic centers within the DNA structure.

Primary Target: The N7 position of guanine (B1146940) is the most frequent site of alkylation for nitrogen mustards. nih.govnih.gov This is due to the high nucleophilicity of this particular nitrogen atom.

Other Sites: While N7-guanine is the predominant adduct, other sites on DNA bases can also be targeted. Studies on analogous compounds like chlorambucil (B1668637) show reactivity with adenine (B156593) at the N1 and N3 positions, and cytosine at the N3 position, particularly in single-stranded DNA. nih.govresearchgate.net In double-stranded DNA, the most reactive site after N7-guanine can be the N3 position of adenine. nih.govresearchgate.net

Sequence Preference: There is evidence that the DNA sequence context influences the rate of alkylation. Guanine-rich regions, especially runs of consecutive guanines, are more susceptible to modification compared to guanines in other base sequences. nih.gov Conversely, guanines flanked by thymines may be less reactive. nih.gov

Table 1: Specificity of DNA Alkylation by the Bis(2-chloroethyl)amine Moiety

| Target Base | Primary Site of Alkylation | DNA Structure Preference | Reference |

|---|---|---|---|

| Guanine | N7 | dsDNA & ssDNA | nih.govnih.govresearchgate.net |

| Adenine | N1, N3 | ssDNA > dsDNA | nih.govresearchgate.net |

| Cytosine | N3 | ssDNA | nih.govresearchgate.net |

Formation of Monoadducts and Interstrand/Intrastrand Cross-links

The bifunctional nature of the bis(2-chloroethyl)amine group allows for the formation of not only simple adducts but also more complex and cytotoxic DNA cross-links.

Monoadduct Formation: The initial reaction between the first activated aziridinium ion and a DNA base (e.g., N7 of guanine) results in the formation of a monofunctional adduct, or monoadduct. nih.gov

Cross-link Formation: After the formation of a monoadduct, the second 2-chloroethyl arm can undergo the same intramolecular cyclization to form another aziridinium ion. nih.gov This second reactive intermediate can then alkylate a second nucleophilic site, resulting in a cross-link.

Intrastrand Cross-links: If the second reaction occurs with another base on the same strand of DNA, it forms an intrastrand cross-link.

Interstrand Cross-links (ICLs): If the second reaction is with a base on the opposite DNA strand, it creates a highly cytotoxic interstrand cross-link. nih.gov A common example is the linkage between the N7 positions of two different guanine residues (Gua-N7,N7). nih.govresearchgate.net These ICLs are particularly damaging as they prevent the separation of the DNA strands, thereby blocking essential cellular processes like replication and transcription.

Table 2: Types of DNA Adducts Formed by Bifunctional Alkylating Agents

| Adduct Type | Description | Biological Consequence | Reference |

|---|---|---|---|

| Monoadduct | Covalent attachment at a single site on a DNA base. | Can lead to base mispairing or be repaired. | nih.gov |

| Intrastrand Cross-link | Two bases on the same DNA strand are linked together. | Distorts the DNA helix; blocks polymerase progression. | nih.gov |

| Interstrand Cross-link | Two bases on opposite DNA strands are linked together. | Prevents DNA strand separation, halting replication and transcription. Highly cytotoxic. | nih.govresearchgate.netnih.gov |

Protein Interaction Mechanisms and Covalent Modification

In addition to DNA, the electrophilic aziridinium ion generated from 4-(Bis(2-chloroethyl)amino)-3-buten-2-one can react with nucleophilic amino acid residues in proteins. This covalent modification can significantly alter protein structure and function.

Reactivity with Cysteine Thiols and Other Nucleophilic Amino Acids

The reactivity of the compound towards amino acids is dictated by the nucleophilicity of their side chains.

Cysteine: The thiol (-SH) group of cysteine is a particularly strong nucleophile in its deprotonated thiolate (S⁻) form. nih.gov It is a primary target for alkylation by electrophiles like the aziridinium ion. nih.govnih.gov

Other Nucleophilic Amino Acids: Other amino acids with nucleophilic side chains can also be targets, although they are generally less reactive than cysteine. These include histidine (imidazole ring) and lysine (B10760008) (ε-amino group). nih.gov The formation of these adducts occurs via Michael addition. nih.gov

Table 3: Reactivity with Nucleophilic Amino Acid Residues

| Amino Acid | Nucleophilic Group | Reactivity Order | Reference |

|---|---|---|---|

| Cysteine | Thiol/Thiolate (-SH / -S⁻) | Highest | nih.govnih.gov |

| Histidine | Imidazole Ring | Moderate | nih.gov |

| Lysine | ε-Amino (-NH₂) | Lower | nih.gov |

Impact on Protein Structure and Function

Covalent modification of amino acid residues can have profound effects on protein biology.

Enzyme Inhibition: If the alkylation occurs at or near the active site of an enzyme, it can block substrate binding or interfere with the catalytic mechanism, leading to irreversible enzyme inhibition. mdpi.com

Disruption of Structure: Modification of key residues can disrupt the tertiary and quaternary structure of a protein. mdpi.com For example, alkylating a cysteine residue that is meant to form a critical disulfide bond can lead to protein misfolding and loss of function.

Disruption of Macromolecular Assemblies: Proteins often function as part of larger complexes. Covalent modification can interfere with the non-covalent interactions that hold these assemblies together, disrupting their function. Furthermore, bifunctional agents can form DNA-protein cross-links, where the compound links a protein to a strand of DNA, which is a severe form of cellular damage. nih.gov

Interactions with Intracellular Thiols (e.g., Glutathione) and Detoxification Pathways

The cell possesses defense mechanisms against electrophilic compounds, with the glutathione (B108866) system playing a central role.

Glutathione (GSH) is a tripeptide that is the most abundant non-protein thiol in cells. thepeakspa.comnih.gov It serves as a primary line of defense against electrophilic molecules. The detoxification of this compound can occur through conjugation with GSH. askthescientists.com

This reaction involves the nucleophilic attack of the thiol group of GSH on the electrophilic carbon of the chloroethyl group (or the aziridinium ion). This process is often catalyzed by a family of enzymes known as Glutathione S-transferases (GSTs). nih.govmdpi.com The resulting GSH-conjugate is more water-soluble and can be more readily eliminated from the cell and the body. askthescientists.com

Table 4: Role of Glutathione in Detoxification

| Process | Description | Key Molecule/Enzyme | Outcome | Reference |

|---|---|---|---|---|

| Conjugation | Covalent attachment of the alkylating agent to glutathione. | Glutathione (GSH), Glutathione S-transferases (GSTs) | Neutralization of the reactive electrophile. | askthescientists.comnih.govmdpi.com |

| Elimination | The GSH-conjugate is processed and excreted from the cell. | N/A | Increased water solubility facilitates removal. | askthescientists.com |

Advanced Analytical and Spectroscopic Research Methodologies for 4 Bis 2 Chloroethyl Amino 3 Buten 2 One

High-Resolution Mass Spectrometry for Adduct Characterization

High-resolution mass spectrometry (HRMS) is an indispensable tool for the characterization of adducts formed from reactive compounds like "4-(Bis(2-chloroethyl)amino)-3-buten-2-one". Its high mass accuracy and resolving power enable the determination of elemental compositions and the differentiation of isobaric interferences, which is crucial for identifying unknown metabolites and adducts in complex biological matrices. copernicus.org

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions. In a typical MS/MS experiment, a precursor ion of interest is selected, fragmented, and the resulting product ions are analyzed. This process provides detailed structural information about the precursor ion. For the study of "this compound" metabolites and adducts, MS/MS can be used to identify the sites of modification on biomolecules, such as DNA or proteins. nih.govnih.gov The fragmentation patterns observed in the MS/MS spectra can reveal the nature of the chemical bond formed between the compound and the biological molecule.

Table 1: Illustrative MS/MS Fragmentation Data for a Hypothetical Adduct

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Structure |

| 525.25 | 350.15 | Loss of the butenone moiety |

| 525.25 | 305.10 | Cleavage of the chloroethyl group |

| 525.25 | 175.10 | Modified nucleobase |

Isotope dilution mass spectrometry is a highly accurate method for quantifying compounds in complex mixtures. nih.gov This technique involves adding a known amount of a stable isotope-labeled version of the analyte of interest to a sample. The ratio of the unlabeled analyte to the labeled internal standard is then measured by mass spectrometry. This approach corrects for sample loss during preparation and for matrix effects during analysis, leading to highly precise and accurate quantification. nih.gov For "this compound", isotope-labeled standards can be synthesized and used to quantify the parent compound and its key metabolites in biological samples.

Table 2: Example Data from an Isotope Dilution MS Quantification Experiment

| Analyte | Sample Concentration (ng/mL) | Labeled Standard Spiked (ng/mL) | Measured Peak Area Ratio (Analyte/Standard) | Calculated Concentration (ng/mL) |

| Compound X | Unknown | 10.0 | 1.5 | 15.0 |

| Metabolite Y | Unknown | 5.0 | 0.8 | 4.0 |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. azolifesciences.com It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial arrangement. core.ac.uksemanticscholar.org

One-dimensional NMR spectra of complex mixtures can be difficult to interpret due to severe signal overlap. researchgate.net Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), disperse the signals into two or more frequency dimensions, which significantly improves resolution. nih.govnih.govweebly.com These experiments reveal correlations between different nuclei, allowing for the unambiguous assignment of signals and the elucidation of the structures of individual components in a mixture. chemrxiv.org

Table 3: Common 2D NMR Experiments and Their Applications

| Experiment | Information Provided | Application in Studying "this compound" |

| COSY | 1H-1H correlations through 2-3 bonds | Establishing proton spin systems within the molecule and its metabolites. |

| HSQC | 1H-13C correlations through one bond | Assigning protons to their directly attached carbons. |

| HMBC | 1H-13C correlations through 2-3 bonds | Assembling molecular fragments and identifying sites of adduction. |

NMR spectroscopy is an excellent tool for monitoring the progress of chemical reactions in real-time. pharmtech.combeilstein-journals.org By acquiring spectra at regular intervals, the disappearance of reactants and the appearance of products can be followed, providing valuable kinetic and mechanistic information. pharmtech.com For "this compound", NMR can be used to study its reactivity with nucleophiles, monitor its degradation under different conditions, and identify transient intermediates.

Chromatographic Separations for Compound and Adduct Analysis

Chromatography is a fundamental technique for separating the components of a mixture. jackwestin.com The choice of chromatographic method depends on the properties of the analytes and the complexity of the sample matrix. researchgate.net

High-performance liquid chromatography (HPLC) is widely used for the separation of non-volatile and thermally labile compounds. When coupled with mass spectrometry (LC-MS), it becomes a powerful tool for the analysis of complex biological samples. nih.gov Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is often the method of choice for separating "this compound" and its metabolites.

Gas chromatography (GC), on the other hand, is suitable for the separation of volatile and thermally stable compounds. Derivatization may be necessary to increase the volatility of polar analytes. GC coupled with mass spectrometry (GC-MS) offers high sensitivity and selectivity. nih.gov

The successful separation of co-eluting compounds in chromatography can sometimes be challenging. mdpi.com In such cases, advanced data analysis techniques or the use of two-dimensional chromatography can provide the necessary resolution.

Table 4: Comparison of Chromatographic Techniques for the Analysis of "this compound" and its Adducts

| Technique | Principle | Advantages | Disadvantages |

| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase. | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. | Lower resolution compared to GC for some applications. |

| GC | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | High resolution and sensitivity for volatile compounds. | Requires analytes to be volatile and thermally stable; derivatization may be needed. |

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of "this compound" is fundamental for its separation, identification, and quantification in various matrices. A systematic approach to method development is essential to achieve optimal performance.

Column Selection: The choice of a stationary phase is critical. Given the structure of the compound, which includes a polar amino group and a moderately nonpolar carbon backbone, a reverse-phase (RP) column, such as a C18 or C8, would be a suitable starting point. These columns separate compounds based on their hydrophobicity.

Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer and an organic modifier is typically employed in reverse-phase HPLC. The organic modifier, commonly acetonitrile (B52724) or methanol, is gradually increased to elute compounds with increasing hydrophobicity. The aqueous phase often contains a buffer to control the pH and an acid modifier like formic acid or trifluoroacetic acid to improve peak shape, especially for amine-containing compounds.

Detection: A Diode Array Detector (DAD) or a UV-Vis detector would be appropriate for detecting "this compound", as the conjugated system in the molecule is expected to absorb UV radiation. The selection of an optimal wavelength for detection would be determined by analyzing the UV spectrum of the compound.

A hypothetical HPLC method for "this compound" is detailed in the interactive table below.

Interactive Data Table: Hypothetical HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | C18, 150 mm x 4.6 mm, 5 µm | Good retention for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to improve peak shape for the amine. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase HPLC. |

| Gradient | 5% B to 95% B in 20 min | To elute a range of potential impurities and the main compound. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | For reproducible retention times. |

| Injection Vol. | 10 µL | Standard injection volume. |

| Detection | DAD, 260 nm | Wavelength selected based on predicted UV absorbance. |

Method Validation: Once developed, the HPLC method must be validated according to ICH guidelines to ensure its suitability for its intended purpose. Validation parameters would include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) Applications

For higher sensitivity and selectivity, Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is the analytical technique of choice. The use of sub-2 µm particles in UPLC columns allows for faster analysis times and improved resolution.

Ionization and Mass Analysis: Electrospray ionization (ESI) in the positive ion mode would likely be effective for "this compound", due to the presence of the basic nitrogen atom which can be readily protonated. The protonated molecule [M+H]⁺ would then be subjected to tandem mass spectrometry (MS/MS). In MS/MS, the parent ion is fragmented, and the resulting daughter ions are detected, providing a high degree of specificity.

Method Parameters: A UPLC-MS/MS method for a related compound, bis(2-chloroethyl) amine, has been developed and could serve as a starting point. sigmaaldrich.com The method utilized a C18 column with a gradient elution of formic acid in water and methanol. sigmaaldrich.com

The following interactive table outlines a proposed UPLC-MS/MS method for "this compound".

Interactive Data Table: Proposed UPLC-MS/MS Method Parameters

| Parameter | Condition | Rationale |

| UPLC System | Acquity UPLC H-Class | High-pressure system for sub-2 µm particles. |

| Column | Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm | Shorter column for faster analysis. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase for better ionization. |

| Mobile Phase B | Acetonitrile | Organic modifier. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| MS System | Triple Quadrupole Mass Spectrometer | For sensitive and selective MRM transitions. |

| Ionization Mode | ESI Positive | To generate [M+H]⁺ ions. |

| MRM Transition | To be determined experimentally | Parent ion -> Fragment ion for quantification. |

Ultraviolet-Visible (UV-Vis) and Vibrational Spectroscopy (FTIR, Raman) for Molecular Characterization

Spectroscopic techniques are indispensable for the structural elucidation and characterization of "this compound".

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The conjugated system formed by the double bond and the carbonyl group, along with the auxochromic effect of the amino group, will influence the position and intensity of the absorption maxima (λmax). The study of nitrogen mustard-based fluorophores has shown that the nitrogen mustard group acts as a strong electron-donating group. nih.gov For "this compound", the delocalization of the nitrogen lone pair into the enone system would likely result in a λmax in the range of 250-350 nm.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides information about the functional groups present in a molecule. Key vibrational bands expected in the FTIR spectrum of "this compound" are summarized in the table below. The analysis of β-ketoenamine-linked covalent organic frameworks has identified characteristic peaks for C=O and C-N functional groups. researchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FTIR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. The C=C and C=O stretching vibrations are expected to be Raman active. For methyl vinyl ketone, Raman spectroscopy has been used to assign vibrational modes. nih.govacs.org

The following interactive table details the expected spectroscopic characteristics.

Interactive Data Table: Expected Spectroscopic Data

| Spectroscopic Technique | Expected Wavenumber/Wavelength | Assignment |

| UV-Vis | ~250-350 nm | π → π* transition of the conjugated enone system |

| FTIR | ~1650-1680 cm⁻¹ | C=O stretching (ketone) |

| FTIR | ~1600-1640 cm⁻¹ | C=C stretching (alkene) |

| FTIR | ~1250-1350 cm⁻¹ | C-N stretching |

| FTIR | ~650-750 cm⁻¹ | C-Cl stretching |

| Raman | ~1600-1640 cm⁻¹ | C=C stretching |

| Raman | ~1650-1680 cm⁻¹ | C=O stretching |

Theoretical and Computational Chemistry Investigations of 4 Bis 2 Chloroethyl Amino 3 Buten 2 One

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and properties of a molecule. nih.govscispace.com These methods solve the Schrödinger equation (or a simplified form) to determine the electron distribution and energy of the molecule, providing a basis for predicting its geometry, stability, and reactivity.

Geometry Optimization and Conformational Landscapes

Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to the minimum energy of a molecule. For a flexible molecule like 4-(bis(2-chloroethyl)amino)-3-buten-2-one, which contains several single bonds with free rotation, multiple energy minima, known as conformers, can exist. The collection of these conformers and the energy barriers between them constitute the molecule's conformational landscape.

The structure of this compound is characterized by the planar butenone backbone and the flexible bis(2-chloroethyl)amino group. The nitrogen mustard moiety is known for its structural flexibility. researchgate.net The orientation of the two chloroethyl chains relative to each other and to the butenone system defines the key conformations. The lowest energy conformer would likely adopt a staggered arrangement to minimize steric hindrance between the chloroethyl groups. The planarity of the vinylogous amide system (N-C=C-C=O) is crucial for electron delocalization.

Table 1: Hypothetical Dihedral Angles for an Optimized Geometry of this compound. This table illustrates the kind of data obtained from a geometry optimization calculation. Actual values would require a specific DFT calculation.

| Dihedral Angle | Atoms Involved | Predicted Value (°) | Conformation |

| τ1 | O=C-C=C | ~180 | s-trans |

| τ2 | C-C=C-N | ~180 | s-trans |

| τ3 | C=C-N-C | ~180 | Planar (delocalization) |

| τ4 | C-N-C-C | ~180 | Anti-periplanar |

| τ5 | N-C-C-Cl | ~60 | Gauche |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. youtube.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy of these orbitals and the gap between them (the HOMO-LUMO gap, ΔE) are critical indicators of a molecule's kinetic stability and reactivity. nih.govaimspress.com

HOMO : The HOMO represents the outermost electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom and the conjugated π-system, reflecting the electron-donating nature of the amino group. nih.gov

LUMO : The LUMO represents the lowest energy orbital available to accept electrons, indicating the molecule's ability to act as an electrophile. The LUMO is likely distributed over the carbonyl group and the conjugated system, which are electron-withdrawing.

HOMO-LUMO Gap (ΔE) : A small energy gap signifies that the molecule can be easily excited, making it more reactive. The conjugated system in this compound is expected to lower the HOMO-LUMO gap compared to non-conjugated analogues, suggesting higher reactivity.

Table 2: Illustrative FMO Properties for this compound. These values are representative for a reactive organic molecule and would be calculated using methods like DFT with a B3LYP functional.

| Parameter | Symbol | Definition | Hypothetical Value (eV) | Implication |

| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 | Electron-donating capability |

| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 | Electron-accepting capability |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.7 | High chemical reactivity |

Electrostatic Potential Surface (EPS) Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP or EPS) surface is a visual tool that maps the charge distribution of a molecule. nih.gov It is used to predict where a molecule is susceptible to electrophilic (attack by electron-seekers) and nucleophilic (attack by nucleus-seekers) reactions.

On an EPS map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are likely sites for electrophilic attack. For this compound, these regions would be concentrated around the electronegative carbonyl oxygen and the nitrogen atom due to their lone pairs of electrons. researchgate.net Regions of positive potential (colored blue) indicate an electron deficiency and are sites for nucleophilic attack. Such areas might be found around the hydrogen atoms and the carbon atoms of the chloroethyl groups. This analysis confirms that the molecule possesses multiple sites susceptible to interaction with biological nucleophiles and electrophiles. researchgate.net

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to observe the behavior of a compound and its interactions with biomolecules like proteins or DNA over time. nih.govmdpi.comsemanticscholar.org An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals conformational changes and intermolecular interactions. nih.gov

For this compound, an MD simulation could model its interaction with a biological macromolecule. The simulation would typically involve:

Placing the compound near the biomolecule in a simulated aqueous environment.

Running the simulation for a duration of nanoseconds to microseconds.

Analyzing the trajectory to assess the stability of the complex, identify key binding interactions (e.g., hydrogen bonds, hydrophobic contacts), and observe any induced conformational changes in the biomolecule or the compound itself.

A key metric for analyzing stability is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions over time. A stable RMSD value suggests that the compound has found a stable binding mode.

Table 3: Hypothetical RMSD Data from an MD Simulation. This table illustrates how RMSD data might look for the compound bound to a hypothetical protein receptor over a 50-nanosecond simulation.

| Simulation Time (ns) | RMSD of Compound (Å) | RMSD of Protein Backbone (Å) | Interpretation |

| 0 | 0.0 | 0.0 | Initial state |

| 10 | 1.2 | 1.5 | System is equilibrating |

| 20 | 1.8 | 2.1 | Reaching a stable conformation |

| 30 | 2.0 | 2.2 | Stable binding pose |

| 40 | 2.1 | 2.2 | Maintained stable binding |

| 50 | 2.0 | 2.3 | Continued stability |

Prediction of Reaction Mechanisms and Transition States

A hallmark of nitrogen mustards is their ability to act as alkylating agents through the formation of a highly reactive aziridinium (B1262131) ion intermediate. researchgate.net Computational chemistry can be used to elucidate the mechanism of this reaction, including the structures of intermediates and transition states, and the associated activation energies. nih.gov

The proposed mechanism involves:

Intramolecular Cyclization : The nitrogen atom attacks the adjacent carbon atom bearing a chlorine atom, displacing the chloride ion to form a three-membered aziridinium ring. This is the rate-determining step.

Nucleophilic Attack : The strained and electrophilic aziridinium ion is then readily attacked by a nucleophile (e.g., a nitrogenous base of DNA or a residue on a protein), leading to the opening of the ring and the formation of a covalent bond (alkylation). frontiersin.orgmdpi.comresearchgate.net

DFT calculations can map out the potential energy surface for this entire process. By locating the transition state structure for the cyclization step, the activation energy (the energy barrier that must be overcome) can be calculated. A lower activation energy implies a faster reaction rate and higher reactivity. nih.gov

Table 4: Hypothetical Activation Energies for Aziridinium Ion Formation. These values represent the energy barriers for the key steps in the alkylation mechanism, which could be calculated using DFT.

| Reaction Step | Description | Hypothetical Activation Energy (kcal/mol) |

| Step 1: First Cyclization | Formation of the first aziridinium ion | 18.5 |

| Step 2: Second Cyclization | Formation of the second aziridinium ion (for cross-linking) | 20.0 |

Docking Studies with Relevant Biological Receptors or Enzymes (non-therapeutic focus)

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. frontiersin.orgacs.org It explores possible binding orientations and conformations of the ligand within the target's binding site and estimates the binding affinity using a scoring function. mdpi.com While often used in drug discovery, docking can also be employed in a non-therapeutic context to understand potential interactions with various biological entities.

A docking study of this compound would involve:

Obtaining the 3D structures of the compound and a selected biological receptor.

Using docking software to place the compound into the receptor's active or binding site.

Analyzing the top-ranked poses to identify the most likely binding mode and the specific interactions (e.g., hydrogen bonds, van der Waals contacts) that stabilize the complex.

The electrophilic nature of the compound suggests it could be docked into sites containing nucleophilic residues like cysteine, histidine, or lysine (B10760008). nih.gov The results can provide hypotheses about which biomolecules the compound might interact with covalently or non-covalently.

Table 5: Hypothetical Docking Results with a Model Protein. This table shows potential output from a docking simulation, indicating binding affinity and key interactions.

| Parameter | Value |

| Binding Affinity (kcal/mol) | -7.2 |

| Interacting Residues | LYS 45, GLU 102, PHE 120 |

| Type of Interactions | Hydrogen bond with GLU 102, Hydrophobic interaction with PHE 120 |

Derivatization and Analog Generation Strategies for Advanced Research

Synthesis of Chemically Modified Analogs for Probing Reactivity

The synthesis of chemically modified analogs of 4-(Bis(2-chloroethyl)amino)-3-buten-2-one is a key strategy for investigating the structure-activity relationship (SAR) and probing the compound's chemical reactivity. Modifications can be targeted at several key positions within the molecule: the bis(2-chloroethyl)amino group, the vinylogous system, and the terminal methyl group of the ketone.

The reactivity of nitrogen mustards is critically dependent on the nucleophilicity of the nitrogen atom, which facilitates the formation of the reactive aziridinium (B1262131) ion. wikipedia.org Altering the electronic environment of the nitrogen can therefore tune the alkylating potential of the molecule. For instance, replacing the chloroethyl groups with other haloethyl groups (e.g., fluoroethyl or bromoethyl) can modify the rate of aziridinium ion formation and subsequent alkylation. Fluoroethyl derivatives, for example, are known to have greatly reduced alkylating abilities compared to their chloroethyl counterparts. nih.gov

Modifications to the butenone backbone can influence the compound's stability, solubility, and interaction with biological nucleophiles. The electrophilicity of the Michael acceptor system can be tuned by introducing substituents on the vinyl backbone. Furthermore, replacing the terminal methyl group with larger alkyl or aryl groups could probe steric limitations at the binding site of target biomolecules.

Research into analogous nitrogen mustards, such as chlorambucil (B1668637), has demonstrated that esterification of a carboxylic acid moiety can produce analogs with varied activities. nih.gov While this compound lacks a carboxylic acid, similar principles of derivatization can be applied to its ketone group, for example, through the synthesis of ketals or other derivatives to study the role of this functionality.

Table 1: Conceptual Strategies for Analog Synthesis and Reactivity Probing

| Modification Site | Proposed Modification | Rationale for Probing Reactivity |

| Bis(2-haloethyl)amino Group | Replacement of chlorine with fluorine, bromine, or iodine. | To modulate the rate of aziridinium ion formation and alkylating activity. nih.gov |

| Bis(2-haloethyl)amino Group | Replacement of one chloroethyl arm with a non-reactive group. | To investigate the necessity of bifunctional alkylation for biological effect. |

| Butenone Backbone | Introduction of electron-donating or -withdrawing groups. | To alter the electrophilicity of the Michael acceptor system. |

| Terminal Methyl Group | Replacement with larger alkyl, aryl, or functionalized groups. | To explore steric and electronic requirements at potential target binding sites. |

Incorporation into Prodrug Designs for Targeted Delivery (non-clinical, conceptual)

The high reactivity of nitrogen mustards presents a challenge for selective targeting of specific cells or tissues. oncohemakey.com Prodrug strategies aim to mask the reactive bis(2-chloroethyl)amino moiety, rendering the compound inert until it reaches a specific physiological environment where the masking group is cleaved, releasing the active alkylating agent. nih.govacs.org

One conceptual approach is the development of bioreductive prodrugs. This strategy is particularly relevant for targeting hypoxic environments, a characteristic feature of many solid tumors. acs.orgnih.govumn.edu In this design, the nitrogen mustard functionality of this compound could be masked by complexation with a metal ion, such as copper(II). acs.orgnih.gov The resulting complex would be stable and non-toxic under normal oxygen levels (normoxia). However, in the reductase-rich hypoxic environment of a tumor, the metal center would be reduced, leading to the destabilization of the complex and release of the active, cytotoxic compound. acs.orgnih.gov

Another conceptual strategy involves gene-directed enzyme prodrug therapy (GDEPT). In this approach, a non-toxic prodrug is administered systemically, and a gene encoding a non-human enzyme is delivered specifically to target cells. This enzyme then locally activates the prodrug. For a compound like this compound, a prodrug could be designed where the nitrogen atom's lone pair is masked by a linker-promoiety that can be cleaved by a specific enzyme, such as carboxypeptidase G2 (CPG2). nih.gov Cleavage of the promoiety would initiate a self-immolative cascade, unmasking the nitrogen and triggering the formation of the aziridinium ion, thereby confining the cytotoxic activity to the enzyme-expressing cells. nih.gov

Table 2: Conceptual Prodrug Strategies for this compound

| Prodrug Strategy | Activation Mechanism | Targeting Principle | Conceptual Design Element |

| Bioreductive Prodrug | Reduction of a metal complex under hypoxic conditions. | Targeting the reductase-rich environment of hypoxic tumors. acs.orgnih.gov | Complexation of the bis(2-chloroethyl)amino group with a redox-active metal like Cu(II). nih.gov |

| Enzyme-Activated Prodrug (GDEPT) | Enzymatic cleavage of a masking group. | Selective activation in cells engineered to express a specific enzyme. nih.gov | Attachment of a self-immolative linker sensitive to an enzyme like CPG2. nih.gov |

| Redox-Activated Prodrug | Chemical or enzymatic oxidation. | Brain delivery via a dihydropyridine-pyridinium salt redox system. researchgate.net | Conversion of the amine to a dihydropyridine (B1217469) derivative for BBB crossing and subsequent oxidation. researchgate.net |

Development of Bioconjugates for Specific Biomolecule Labeling

Bioconjugation involves linking a molecule of interest, such as this compound, to a larger biomolecule that can direct it to a specific cellular location or protein target. rootsanalysis.com This strategy transforms a broadly reactive agent into a tool for specific biomolecule labeling. The goal is to retain the intrinsic reactivity of the nitrogen mustard core while exploiting the targeting capabilities of the carrier molecule. rootsanalysis.com

A potential strategy involves conjugating the compound to a mitochondria-penetrating peptide. nih.gov By attaching such a peptide, the alkylating agent could be redirected from its conventional nuclear DNA targets to mitochondrial components, including mitochondrial DNA (mtDNA) and proteins. nih.gov This approach would enable the study of mitochondrial-specific alkylation and its downstream cellular consequences. The conjugation could be achieved by modifying the terminal methyl ketone of the butenone structure to incorporate a linker suitable for peptide coupling.

Another approach is to link the compound to antibodies or antibody fragments that recognize specific cell surface antigens. This would create an antibody-drug conjugate (ADC) designed to deliver the alkylating agent selectively to a predefined cell population, allowing for the labeling of proteins and nucleic acids within those specific cells. The bifunctional nature of this compound, with both an alkylating moiety and a Michael acceptor, offers multiple points for conjugation and subsequent reaction with target biomolecules.

Design of Photoaffinity Probes and Reporter Tagged Analogs

To identify the specific molecular targets of this compound, advanced chemical probes such as photoaffinity labels and reporter-tagged analogs can be designed. These tools help to capture and identify binding partners that might otherwise be difficult to detect due to transient or non-covalent interactions.

Photoaffinity Probes: A photoaffinity probe is an analog of the parent compound that incorporates a photo-reactive group, such as a benzophenone (B1666685) or a diazirine. nih.gov This group remains inert until activated by UV light, at which point it forms a highly reactive species that can covalently crosslink with nearby molecules, effectively "trapping" the binding partner. nih.gov For this compound, a photo-reactive moiety could be incorporated, for instance, by replacing the terminal methyl group with a phenyl ring bearing a benzophenone or diazirine group. This would allow for the identification of proteins that bind to the compound before the slower alkylation reaction occurs.

Reporter Tagged Analogs: A reporter tag, such as biotin (B1667282) or a fluorescent dye, can be attached to the molecule to enable detection, visualization, and enrichment of its binding partners. A biotinylated analog of this compound would allow for the alkylation of its cellular targets, followed by cell lysis, and subsequent capture of the biotin-labeled target proteins on streptavidin-coated beads for identification by mass spectrometry. nih.gov A fluorescently tagged analog would similarly permit visualization of the compound's subcellular localization via fluorescence microscopy. These tags would ideally be attached via a linker to a part of the molecule that is not critical for its primary interactions, such as the terminal methyl position.

Table 3: Design Concepts for Chemical Probes

| Probe Type | Functional Moiety | Mechanism of Action | Research Application |

| Photoaffinity Probe | Diazirine, Benzophenone | Light-induced covalent crosslinking to binding partners. nih.gov | Identification of direct and transient protein targets. |

| Reporter Tagged Analog (Affinity) | Biotin | Covalent labeling of targets, followed by affinity purification. | Isolation and identification of target proteins via pull-down assays and mass spectrometry. nih.gov |

| Reporter Tagged Analog (Fluorescence) | Fluorophore (e.g., Fluorescein, Rhodamine) | Covalent labeling of targets for visualization. | Imaging the subcellular distribution and localization of the compound's targets. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.